![molecular formula C19H16BrFN2O B2719914 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine CAS No. 477856-56-7](/img/structure/B2719914.png)
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a chemical compound with the molecular formula C19H16BrFN2O . It has an average mass of 387.246 Da and a monoisotopic mass of 386.042999 Da .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is defined by its molecular formula, C19H16BrFN2O . Detailed structural analysis such as bond lengths, angles, and conformation would require computational chemistry techniques or experimental methods like X-ray crystallography, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine include its molecular formula (C19H16BrFN2O) and molecular weight (387.252) . Other properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine derivatives have been studied for their role as tyrosine kinase inhibitors. These inhibitors play a critical role in the treatment of various cancers by targeting specific enzymes involved in the growth and spread of cancer cells. For instance, the derivative PD 158780 has been identified as a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This is significant because the EGFR is often overexpressed in various cancers, making it a crucial target for cancer therapy (Rewcastle et al., 1998).
Antiviral Activity
Certain pyrimidine derivatives have shown antiviral activity. For example, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been evaluated for their inhibitory activity against DNA viruses like herpes simplex virus and retroviruses including HIV. This suggests that these compounds could potentially be used in the treatment of viral infections, offering a new avenue for antiviral drug development (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Properties
Some pyrimidine derivatives, like the 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, have been shown to possess anti-inflammatory and analgesic properties. The nature of the substituent on the pyrimidine ring plays a significant role in determining these activities. This points to the potential use of these compounds in the development of new anti-inflammatory and analgesic drugs (Muralidharan et al., 2019).
Fluorescent Properties
The fluorescent properties of pyrimidine derivatives have been explored for potential use in biomarkers and photochemical sensors. For instance, 3-hydroxymethyl imidazo[1,2-a]pyrimidines and pyrimidines have been studied for their fluorescence emission in various media. This research is crucial for developing new imaging techniques and sensors in biological and chemical research (Velázquez-Olvera et al., 2012).
Photophysical and Crystallographic Studies
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their intramolecular charge transfer fluorophores, which could be useful in material science and as fluorescent indicators for various applications. This research provides insights into the design of new materials with specific photophysical properties (Tigreros et al., 2021).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYIWBDWCFRKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.